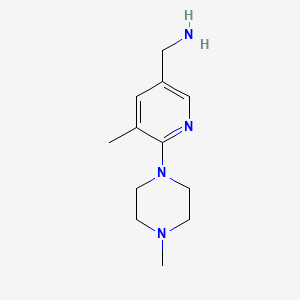
(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine is an organic compound that belongs to the class of heterocyclic amines. It features a pyridine ring substituted with a methyl group and a piperazine ring, making it a versatile compound in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Substitution with Piperazine: The piperazine ring is introduced via nucleophilic substitution reactions, where the pyridine ring is reacted with 4-methylpiperazine under controlled conditions.
Methylation: The final step involves the methylation of the pyridine ring to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the piperazine or pyridine rings.
科学的研究の応用
(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
- N-{5-[4-(4-Methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide
Uniqueness
(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds
特性
分子式 |
C12H20N4 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
[5-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H20N4/c1-10-7-11(8-13)9-14-12(10)16-5-3-15(2)4-6-16/h7,9H,3-6,8,13H2,1-2H3 |
InChIキー |
CGBYDFFNVDKNAV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11794409.png)
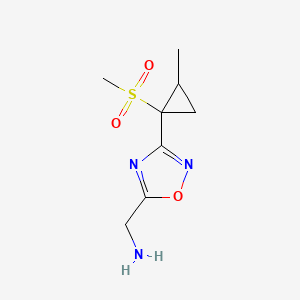

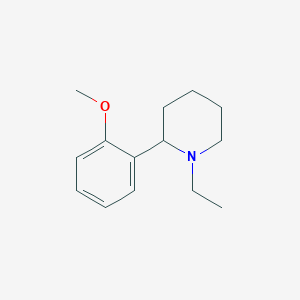
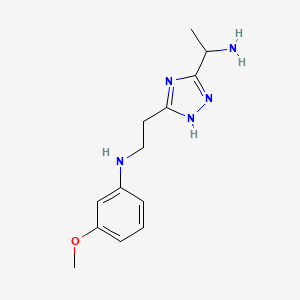
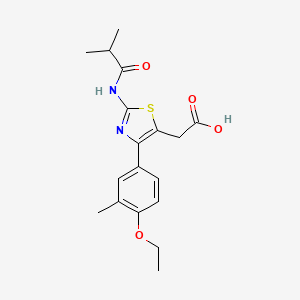

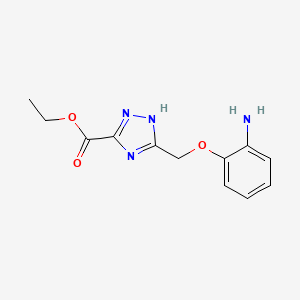
![4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid](/img/structure/B11794452.png)
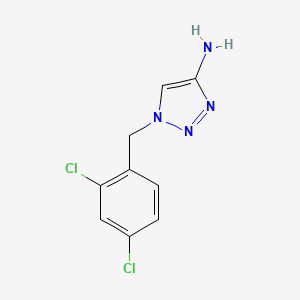
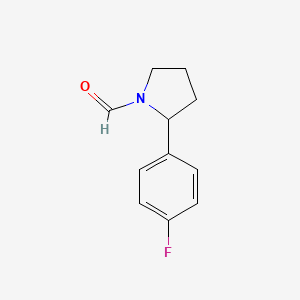

![tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B11794471.png)
